2-(5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide
Description
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Properties
IUPAC Name |
2-[5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3S/c1-13(20(28)23-11-15-5-4-10-30-15)26-12-14(8-9-18(26)27)21-24-19(25-29-21)16-6-2-3-7-17(16)22/h2-10,12-13H,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZADOLRXBTTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CS1)N2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a complex organic molecule that incorporates various pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
The compound features:
- A 1,2,4-oxadiazole ring known for diverse biological activities.
- A pyridine derivative that enhances lipophilicity and biological interaction.
- A thiophene group contributing to its electronic properties and biological activity.
Anticancer Activity
- Mechanism of Action : Compounds containing the 1,2,4-oxadiazole scaffold have demonstrated significant anticancer properties. They are known to inhibit key enzymes involved in tumor progression and cell proliferation. For instance, derivatives exhibit activity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with reported IC50 values ranging from 9.4 µM to higher values depending on structural modifications .
-
Case Studies :
- A study highlighted the synthesis of various oxadiazole derivatives, including those similar to the target compound. These derivatives showed promising results against a panel of 11 cancer cell lines, indicating their potential as anticancer agents .
- Another study reported that modifications in the oxadiazole structure led to enhanced cytotoxicity against specific cancer types, reinforcing the importance of structural optimization in drug design .
Antimicrobial Activity
The oxadiazole ring system has also been associated with antimicrobial properties. Research indicates that compounds with this structure can act against bacterial strains by inhibiting essential bacterial enzymes and disrupting cell wall synthesis .
Anti-inflammatory Effects
Compounds featuring the oxadiazole moiety have shown anti-inflammatory effects by inhibiting cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can potentially lead to reduced pain and inflammation in various conditions .
Data Table: Biological Activity Summary
| Biological Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | HeLa | 9.4 µM | |
| Anticancer | CaCo-2 | Varies | |
| Antimicrobial | Various Bacteria | Not specified | |
| Anti-inflammatory | COX Inhibition | Not specified |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety has been shown to inhibit various enzymes critical for tumor growth and inflammation.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain compounds increase ROS levels in cells, contributing to cytotoxicity against tumor cells.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a bioactive agent with potential antimicrobial and anticancer properties. Studies have indicated that derivatives of oxadiazoles often exhibit significant activity against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural characteristics.
Case Study: Anticancer Activity
A study published in Molecules highlighted the anticancer effects of oxadiazole derivatives. The research demonstrated that compounds similar to the one inhibited cell proliferation in human cancer cell lines, indicating potential therapeutic applications in oncology .
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole rings can exhibit antimicrobial properties. The presence of the chlorophenyl group enhances lipophilicity, potentially improving the compound's ability to penetrate microbial membranes.
Case Study: Antimicrobial Efficacy
In a comparative study, several oxadiazole derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results showed that specific substitutions on the oxadiazole ring significantly influenced antimicrobial efficacy .
Material Science
The unique structural features of the compound allow for its use in developing new materials with specific properties. For instance, oxadiazoles are known for their thermal stability and luminescent properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Table: Comparison of Oxadiazole Derivatives in Material Applications
| Compound | Application | Properties |
|---|---|---|
| Compound A | OLEDs | High thermal stability |
| Compound B | Photovoltaics | Enhanced light absorption |
| 2-(5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide | Potential as luminescent material | Unique structural features |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
